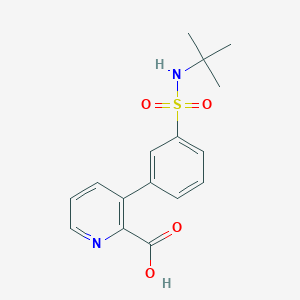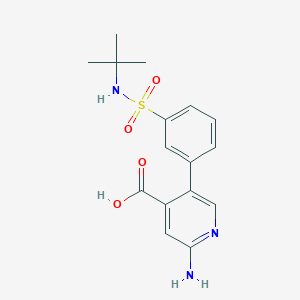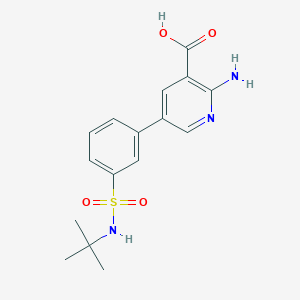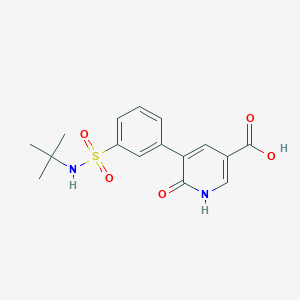
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% (6-BSN) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound, consisting of a phenyl ring with an attached sulfamoyl group and a 3-t-butyl substituent. 6-BSN has been used in various biochemical and physiological studies due to its ability to modulate a variety of cellular processes.
Wissenschaftliche Forschungsanwendungen
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used in a wide range of scientific research applications, including cell culture studies, animal studies, and biochemical and physiological studies. It has been used to study the effects of various drugs on the nervous system and to investigate the mechanism of action of various compounds. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the cardiovascular system.
Wirkmechanismus
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate a variety of cellular processes. It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), a transmembrane protein that plays an important role in the regulation of neuronal activity. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of various neurotransmitters. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play an important role in the regulation of mood and behavior. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to increase the release of norepinephrine, a neurotransmitter that plays an important role in the regulation of the sympathetic nervous system. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively non-toxic and has been shown to have minimal side effects in animal studies. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory.
The main limitation of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not very selective in its action and can modulate the activity of various ion channels and enzymes.
Zukünftige Richtungen
There are a number of potential future directions for 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% research. One potential direction is to investigate the effects of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% on various neurological disorders, such as Parkinson’s disease and epilepsy. Another potential direction is to investigate the effects of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% on various cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used to develop novel drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used to investigate the effects of various drugs on the immune system, as well as to investigate the mechanism of action of various compounds.
Synthesemethoden
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is synthesized by a reaction between 3-t-butylsulfamoylphenylacetic acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is purified by column chromatography. The reaction yields 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in 95% purity.
Eigenschaften
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)14-8-7-12(10-17-14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLGMUKTDSUNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)





![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)


